molecular formula C18H23F3O3 B1326165 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone CAS No. 898786-67-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone

Cat. No. B1326165
M. Wt: 344.4 g/mol
InChI Key: JEVHMRCUUDPEJG-UHFFFAOYSA-N
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Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” is not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. These compounds contain a 1,3-dioxane ring, which is a common motif in organic chemistry and medicinal chemistry12.



Synthesis Analysis

The synthesis of “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” is not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” have been synthesized134. The synthesis of these compounds could provide insights into potential synthetic routes for the target compound.



Molecular Structure Analysis

The molecular structure of “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” is not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. These compounds contain a 1,3-dioxane ring, which is a common motif in organic chemistry and medicinal chemistry12.



Chemical Reactions Analysis

The chemical reactions involving “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” have been studied14. The reactions of these compounds could provide insights into potential reactions for the target compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. The properties of these compounds could provide insights into potential properties for the target compound.


Scientific Research Applications

Photovoltaic Cell Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone is utilized in the synthesis of oligophenylenevinylenes (OPVs). These OPVs, synthesized from a series of new monomers, have been tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% in blends with PCBM, a soluble C(60) derivative (Jørgensen & Krebs, 2005).

Synthesis of Novel Chemical Structures

This compound is also involved in reactions leading to the creation of unique chemical structures. For instance, its interaction with pyridine and potassium carbonate yields distinctive ylide structures, as confirmed by crystal structure analysis (Kuhn, Al-Sheikh & Steimann, 2003).

Catalyst in Glycerol Conversion

Another application involves its role in the acid-catalyzed condensation of glycerol with various aldehydes and acetals. This process is significant for the production of [1,3]dioxan-5-ols, which are potential novel platform chemicals (Deutsch, Martin & Lieske, 2007).

Vibrational and Chemical Shift Analysis

In the realm of spectroscopic studies, dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, a derivative of this compound, has been synthesized and characterized. Its vibrational wavenumbers and chemical shift values have been computed using density functional theory, providing insights into its structural properties (Vessally et al., 2011).

(Trifluoroacetyl)ketene Precursors

This compound has also been identified as a precursor in the preparation of (trifluoroacetyl)ketene, which is subsequently used in various synthetic reactions such as the hetero-Diels-Alder reaction (Sevenard et al., 2017).

Safety And Hazards

The safety and hazards associated with “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. The safety and hazards of these compounds could provide insights into potential safety and hazards for the target compound.


Future Directions

The future directions for research on “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. The future directions for these compounds could provide insights into potential future directions for the target compound.


properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)10-6-5-9-15(22)13-7-3-4-8-14(13)18(19,20)21/h3-4,7-8,16H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVHMRCUUDPEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645950
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone

CAS RN

898786-67-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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